[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid
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Overview
Description
[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid is a chemical compound with the molecular formula C9H7FN4O2 and a molecular weight of 222.18 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
The synthesis of [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through a cyclization reaction involving an azide and a nitrile compound under acidic or basic conditions.
Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group can be introduced via a substitution reaction, where a suitable fluoro-phenyl precursor reacts with the tetrazole intermediate.
Acetic Acid Functionalization:
Chemical Reactions Analysis
[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound aims to develop new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. The fluoro-phenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid include other tetrazole derivatives and fluoro-phenyl compounds. Some examples are:
[5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[5-(4-Methyl-phenyl)-tetrazol-2-yl]-acetic acid: Contains a methyl group instead of fluorine.
[5-(4-Bromo-phenyl)-tetrazol-2-yl]-acetic acid: Features a bromine atom in place of fluorine.
The uniqueness of this compound lies in its fluoro-phenyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKJFMYGUGBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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